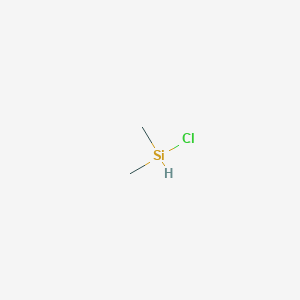

Dimethylsilylchloride

Overview

Description

Dimethylsilylchloride is a useful research compound. Its molecular formula is C2H7ClSi and its molecular weight is 94.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethylsilylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects in Neuroinflammation

- Neuroprotection via Antioxidant Pathway: Dimethylfumarate, a formulation of dimethylsilylchloride, exhibits neuroprotective effects in models of multiple sclerosis. This is achieved through activation of the Nrf2 antioxidant pathway, enhancing cellular resistance to free radicals, and could be beneficial in multiple sclerosis treatment (Linker et al., 2011).

Effects on Human Acetylcholinesterase

- Inhibition of Acetylcholinesterase: Dimethyl sulfoxide (DMSO), related to dimethylsilylchloride, acts as an inhibitor of human acetylcholinesterase, an enzyme crucial in Alzheimer's therapeutics. This reveals DMSO's potential impact in drug discovery programs for Alzheimer's disease (Kumar & Darreh-Shori, 2017).

Impact on Neurotransmission

- Suppression of Glutamate Responses in Neurons: DMSO suppresses glutamate responses in hippocampal neurons. This could have implications for DMSO's use as a solvent in studies involving glutamatergic neurotransmission and suggests its potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Cellular and Molecular Impacts

- Induced Changes in Cellular Processes: DMSO induces changes in all macromolecules, even at low concentrations. This suggests its potential influence on experimental outcomes, especially in studies involving DMSO as a solvent (Tunçer et al., 2018).

- Changes in Human Cellular Processes and Epigenetic Landscape: Exposure to DMSO results in large-scale deregulations of microRNAs and alterations in DNA methylation patterns, suggesting that DMSO is not inert and its use, especially in cryopreservation, should be reconsidered (Verheijen et al., 2019).

Toxicity Studies

- Toxicity of Dimethylaminopropyl Chloride, Hydrochloride: Used as a chemical intermediate, this compound has been studied for its effects on F344/N rats and B6C3F1 mice, revealing various toxicological aspects relevant to occupational exposure (Abdo, 2007).

Agricultural Applications

- Control of Weeds and Pathogens in Agriculture: Dimethyl disulfide (DMDS), combined with chloropicrin, has been used in agriculture for controlling weeds and soilborne pathogens, demonstrating its effectiveness in crop management (Yu et al., 2019).

Educational Application in Chemistry

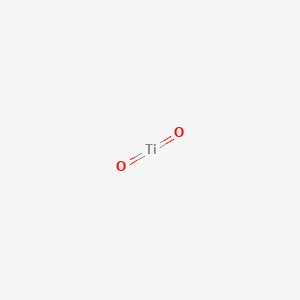

- Use in Chemistry Education: Dimethylsilylchloride compounds are used in educational settings to demonstrate scientific research methods, particularly in the synthesis of metal oxides and their catalytic performance (De-hua et al., 2006).

Biomedical Device Fabrication

- Fabrication of Microfluidic Devices: Poly(dimethylsiloxane), a derivative, is used in fabricating microfluidic devices, especially in biomedicine, exploiting its physical and chemical properties for device fabrication and actuation (McDonald & Whitesides, 2002).

Anti-HIV Activity

- Potential in Anti-HIV Drug Development: Chloro-1,4-dimethyl-9H-carbazole derivatives have shown anti-HIV activity, suggesting their potential as leads for novel anti-HIV drugs (Saturnino et al., 2018).

Effects on Cell Respiration

- Impact on Cell Respiration: Dimethylbiguanide, related to dimethylsilylchloride, affects cell respiration, revealing a novel mitochondrial regulation mechanism in intact cells (El-Mir et al., 2000).

properties

IUPAC Name |

chloro(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHUUVGIRWMJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111431-67-5 | |

| Details | Compound: Silane, chlorodimethyl-, homopolymer | |

| Record name | Silane, chlorodimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111431-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

94.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylsilylchloride | |

CAS RN |

1066-35-9 | |

| Record name | Chlorodimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

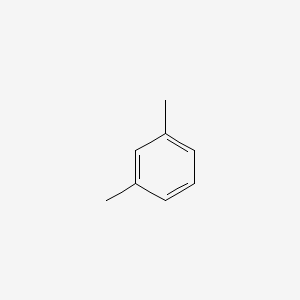

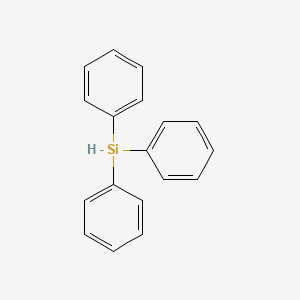

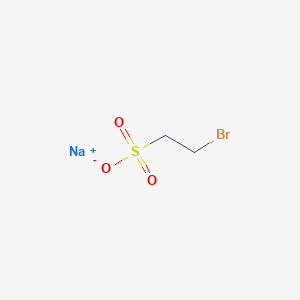

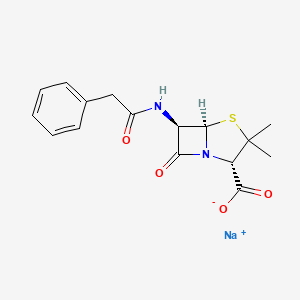

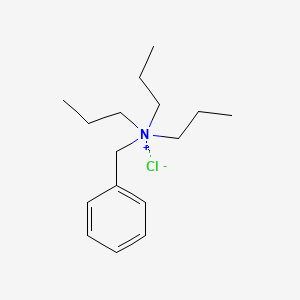

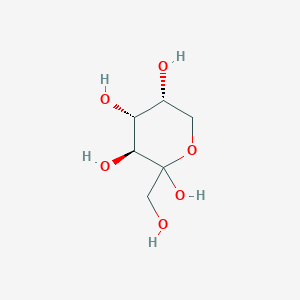

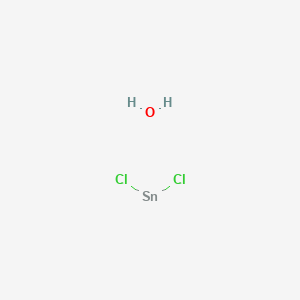

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6R)-5,6-Bis(diphenylphosphino)bicyclo[2.2.1]hept-2-ene](/img/structure/B7800812.png)